molecular formula C16H22N2 B14560641 (E)-1-(Deca-4,9-dien-2-yl)-2-phenyldiazene CAS No. 61697-05-0

(E)-1-(Deca-4,9-dien-2-yl)-2-phenyldiazene

Cat. No.: B14560641
CAS No.: 61697-05-0
M. Wt: 242.36 g/mol
InChI Key: ZGLQRSRSVVLBBF-UHFFFAOYSA-N
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Description

(E)-1-(Deca-4,9-dien-2-yl)-2-phenyldiazene is an organic compound characterized by its unique structure, which includes a diazene group (N=N) attached to a phenyl ring and a deca-4,9-dien-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(Deca-4,9-dien-2-yl)-2-phenyldiazene typically involves the reaction of a suitable precursor with a diazotizing agent. One common method is the reaction of aniline derivatives with nitrous acid, followed by coupling with an appropriate alkene. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(Deca-4,9-dien-2-yl)-2-phenyldiazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the diazene group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-1-(Deca-4,9-dien-2-yl)-2-phenyldiazene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-1-(Deca-4,9-dien-2-yl)-2-phenyldiazene involves its interaction with molecular targets such as enzymes or receptors. The diazene group can participate in redox reactions, altering the activity of biological molecules. The compound’s effects are mediated through pathways involving oxidative stress or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(Deca-4,9-dien-2-yl)-2-phenyldiazene: shares similarities with other diazene compounds such as azobenzene and stilbene derivatives.

    Azobenzene: Known for its photoisomerization properties.

    Stilbene: Used in the synthesis of dyes and as a precursor for various organic compounds.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a diazene group with a deca-4,9-dien-2-yl chain and a phenyl ring sets it apart from other similar compounds.

Properties

CAS No.

61697-05-0

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

deca-4,9-dien-2-yl(phenyl)diazene

InChI

InChI=1S/C16H22N2/c1-3-4-5-6-7-9-12-15(2)17-18-16-13-10-8-11-14-16/h3,7-11,13-15H,1,4-6,12H2,2H3

InChI Key

ZGLQRSRSVVLBBF-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CCCCC=C)N=NC1=CC=CC=C1

Origin of Product

United States

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